MMTREXUSAIZRIT-UHFFFAOYSA-N
Description
The compound corresponding to the InChIKey MMTREXUSAIZRIT-UHFFFAOYSA-N is methotrexate (C₂₀H₂₂N₈O₅), a well-characterized antifolate and chemotherapeutic agent. Methotrexate is a mixture of 4-amino-10-methylfolic acid and structurally related derivatives, with a minimum purity of 98.0% and maximum of 102.0% on an anhydrous basis . It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), disrupting folate metabolism and DNA synthesis. Clinically, it is used to treat malignancies (e.g., leukemia, lymphoma), autoimmune diseases (e.g., rheumatoid arthritis), and ectopic pregnancies.
Key physicochemical properties:
Properties
Molecular Formula |
C16H9N5O4S |
|---|---|
Molecular Weight |
367.339 |
InChI |
InChI=1S/C16H9N5O4S/c1-8-9-4-2-3-5-10(9)25-13(8)14-17-18-16-20(14)19-15(26-16)11-6-7-12(24-11)21(22)23/h2-7H,1H3 |
InChI Key |
MMTREXUSAIZRIT-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methotrexate belongs to the antifolate class, which includes compounds targeting folate-dependent enzymes. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
| Compound | Structure | Molecular Target | Key Differences from Methotrexate | Clinical Applications |
|---|---|---|---|---|
| Methotrexate | 4-amino-10-methylfolic acid | DHFR | — | Cancer, autoimmune diseases |
| Aminopterin | 4-amino-folic acid | DHFR | Lacks methyl group at N10; higher toxicity | Largely obsolete (historical) |
| Pemetrexed | Pyrrolopyrimidine core | DHFR, thymidylate synthase | Polyglutamated; targets multiple enzymes | Mesothelioma, NSCLC |
| Raltitrexed | Quinazoline derivative | Thymidylate synthase | Bypasses DHFR inhibition | Colorectal cancer |
| Trimethoprim | Dihydrofolate analog | Bacterial DHFR | Selective for prokaryotic enzymes | Bacterial infections |
Key Findings from Research
Potency and Selectivity: Methotrexate has a 10-fold higher affinity for human DHFR compared to aminopterin but lower than pemetrexed, which also inhibits thymidylate synthase . Pemetrexed’s polyglutamation enhances intracellular retention, making it more effective in solid tumors than methotrexate .
Toxicity Profile: Methotrexate’s methyl group at N10 reduces non-specific binding, lowering hepatotoxicity compared to aminopterin . Raltitrexed avoids DHFR-related myelosuppression but carries a risk of severe diarrhea due to thymidylate synthase inhibition .
Pharmacokinetics :
- Methotrexate has poor oral bioavailability (≈60%), necessitating high doses or parenteral administration. Pemetrexed achieves >90% bioavailability via the reduced folate carrier .
Limitations and Contradictions in Evidence
- lists compounds with unclear nomenclature (e.g., “JuMeTHIKapOaMHI”), which may represent methylated analogs or structural isomers. However, insufficient data on their pharmacological relevance limits direct comparison.
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